AZT triphosphate (tetraammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZT triphosphate (tetraammonium) is a phosphorylated derivative of azidothymidine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily known for its role in the treatment of human immunodeficiency virus (HIV) infections. The compound is a potent inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZT triphosphate (tetraammonium) typically involves the phosphorylation of azidothymidine. The process begins with the conversion of azidothymidine to its monophosphate form, followed by further phosphorylation to obtain the triphosphate derivative. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents, along with appropriate catalysts and solvents .
Industrial Production Methods: Industrial production of AZT triphosphate (tetraammonium) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: AZT triphosphate (tetraammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide or halide salts.
Major Products Formed: The major products formed from these reactions include various derivatives of AZT triphosphate, each with distinct chemical and biological properties .
Scientific Research Applications
AZT triphosphate (tetraammonium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on nucleic acid synthesis and enzyme inhibition.
Medicine: AZT triphosphate is a key component in the development of antiretroviral therapies for HIV.
Industry: It is used in the production of diagnostic reagents and as a reference standard in analytical chemistry
Mechanism of Action
AZT triphosphate (tetraammonium) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, leading to chain termination. This prevents the synthesis of full-length viral DNA, thereby inhibiting viral replication. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to nucleic acid synthesis .
Comparison with Similar Compounds
Stavudine triphosphate: Another nucleoside analog used in HIV treatment.
Didanosine triphosphate: Similar in structure and function to AZT triphosphate.
Lamivudine triphosphate: Also used in combination therapies for HIV
Uniqueness: AZT triphosphate (tetraammonium) is unique due to its specific inhibition of the HIV reverse transcriptase enzyme and its ability to be incorporated into viral DNA, leading to chain termination. This makes it a crucial component in antiretroviral therapy, particularly in combination with other drugs to prevent resistance development .
Properties
Molecular Formula |
C10H28N9O13P3 |
---|---|
Molecular Weight |
575.30 g/mol |
IUPAC Name |
azane;[[(2S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);4*1H3/t6?,7-,8-;;;;/m1..../s1 |
InChI Key |
VWCGMAZQPWJRQP-TVQGIFJUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.